molecular formula C6H3ClFNO2 B12286789 6-Chloro-4-fluoronicotinic acid

6-Chloro-4-fluoronicotinic acid

Katalognummer: B12286789
Molekulargewicht: 175.54 g/mol
InChI-Schlüssel: AVSPOWFDWGDVAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-fluoronicotinic acid is a chemical compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol It is a derivative of nicotinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoronicotinic acid typically involves the selective chlorination and fluorination of nicotinic acid derivatives. One common method involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with thiomethyl alcohol, followed by hydrogenation using Raney nickel as a catalyst . Another method involves the nitration of 2-hydroxyl-nicotinic acid, followed by reduction and diazotization to introduce the chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process typically involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient chlorination and fluorination .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-fluoronicotinic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-Chloro-4-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-4-fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C6H3ClFNO2

Molekulargewicht

175.54 g/mol

IUPAC-Name

6-chloro-4-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H3ClFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)

InChI-Schlüssel

AVSPOWFDWGDVAL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1Cl)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.